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2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

pKa modulation hydrogen bond donor ionization state

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 2366994-49-0) is a fluorinated aromatic alcohol belonging to the class of ortho-fluoro-substituted 4-(hexafluoro-2-hydroxypropan-2-yl)phenol derivatives, with molecular formula C9H5F7O2 and molecular weight 278.12 g/mol. The compound features two key structural elements: an ortho-fluoro substituent on the phenolic ring and a para-positioned 2-hydroxyhexafluoroisopropyl (HHFIP) group bearing two trifluoromethyl moieties and a tertiary benzylic alcohol.

Molecular Formula C9H5F7O2
Molecular Weight 278.126
CAS No. 2366994-49-0
Cat. No. B2958027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
CAS2366994-49-0
Molecular FormulaC9H5F7O2
Molecular Weight278.126
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O
InChIInChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H
InChIKeyRBTMELIPUZRYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 2366994-49-0): A Dual-Functional Fluorinated Phenol Building Block


2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol (CAS 2366994-49-0) is a fluorinated aromatic alcohol belonging to the class of ortho-fluoro-substituted 4-(hexafluoro-2-hydroxypropan-2-yl)phenol derivatives, with molecular formula C9H5F7O2 and molecular weight 278.12 g/mol . The compound features two key structural elements: an ortho-fluoro substituent on the phenolic ring and a para-positioned 2-hydroxyhexafluoroisopropyl (HHFIP) group bearing two trifluoromethyl moieties and a tertiary benzylic alcohol. The HHFIP group is established in the photoresist literature as exhibiting acidity and reactivity comparable to phenolic groups, enabling its use as a phenolic surrogate in alkali-soluble matrix resins and dissolution inhibitors . The additional ortho-fluoro substituent further modulates the aromatic ring electronics, creating a building block with differentiated physicochemical properties relative to the parent 4-HFIP phenol (CAS 836-79-3), the ortho-isomer 2-HFIP phenol (CAS 836-78-2), and simple fluorophenols such as 2-fluorophenol (CAS 367-12-4).

Why 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol Cannot Be Replaced by Simpler Fluorophenol Analogs


Generic substitution of 2-fluoro-4-(HHFIP)phenol with either the non-fluorinated 4-HFIP phenol (CAS 836-79-3) or a simple 2-fluorophenol (CAS 367-12-4) fails because neither alternative simultaneously provides the ortho-fluoro electronic modulation and the para-HHFIP group's unique combination of high hydrophobicity, hydrogen-bond donor capacity, and derivatizable benzylic alcohol functionality. Computational predictions show that the ortho-fluoro substituent lowers the phenolic pKa by approximately 1.2 log units versus the parent 4-HFIP phenol (predicted pKa 7.66 vs. 8.87), producing a ~16-fold increase in acidity . This differential ionization state at physiological or processing pH directly impacts solubility, reactivity, and target binding. Furthermore, the mono-ortho-fluoro substitution pattern leaves one adjacent ortho position unsubstituted—unlike 2,6-disubstituted analogs such as 2,6-dichloro-4-(HHFIP)phenol—preserving a site for further regioselective functionalization. The mass spectral fragmentation behavior of 2,6-disubstituted vs. unsubstituted 4-HFIP phenols has been shown to depend systematically on ortho-substituent identity, confirming that even single-site ortho modifications produce analytically distinguishable compounds .

Quantitative Differentiation Evidence for 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol Against Closest Analogs


Phenolic pKa: Ortho-Fluoro Substitution Lowers Acidity by 1.21 Units (~16-Fold) Versus Parent 4-HFIP Phenol

The predicted phenolic pKa of 2-fluoro-4-(HHFIP)phenol is 7.66±0.18, compared with 8.87±0.13 for the parent 4-(HHFIP)phenol lacking the ortho-fluoro substituent . This ΔpKa of –1.21 units corresponds to approximately 16-fold greater acidity (Ka ratio ≈ 16.2). For context, 2-fluorophenol (CAS 367-12-4) has a measured pKa of approximately 8.73 , and unsubstituted phenol has a pKa of 9.95. The target compound's enhanced acidity arises from the combined electron-withdrawing effects of the ortho-fluoro (–I effect) and the para-HHFIP group (–I effect from two CF3 groups), producing a phenol that is largely deprotonated at physiological pH (7.4) while the parent 4-HFIP phenol remains predominantly protonated.

pKa modulation hydrogen bond donor ionization state fluorine inductive effect

Fluorine Mass Fraction and Density: ~4% Higher Fluorine Content and 4.3% Higher Density Versus 4-HFIP Phenol

The target compound contains 7 fluorine atoms (one aromatic F + six from two CF3 groups) versus 6 fluorine atoms in the parent 4-HFIP phenol, yielding a fluorine mass fraction of 47.82% compared to 43.83% . This compositional difference translates to a predicted density of 1.611±0.06 g/cm³ for the target versus 1.545±0.06 g/cm³ for the parent—a 4.3% increase . The higher fluorine loading enhances the compound's utility in applications where maximized fluorine content per unit mass or volume is desirable, such as in low-surface-energy coatings, fluorinated photoresist monomers, and 19F MRI or NMR probe development where signal-to-noise scales with fluorine atom count per molecule.

fluorine content density hydrophobicity XPS sensitivity surface energy

Validated Scaffold in RORγ Inverse Agonist Drug Discovery: Core Fragment of Clinical Candidate SR2211

The 2-fluoro-4-(HHFIP)phenyl fragment is a validated pharmacophoric element in multiple RORγ inverse agonist programs. SR2211 (CAS 1359164-11-6), whose structure incorporates 1,1,1,3,3,3-hexafluoro-2-(2-fluoro-4'-substituted-[1,1'-biphenyl]-4-yl)propan-2-ol—the elaborated product of the target building block—binds RORγ with a Ki of 105 nM and functions as a potent selective inverse agonist with IC50 ≈ 320 nM . A closely related analog, (S)-5-(3-chloro-2-fluoro-4-(HHFIP)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide (from US Patent 10,150,762), achieves an IC50 of 15 nM and Kd of 1.1 nM against RORγ in a GAL4-DBD-RORγt co-transfected 293T cell assay . In contrast, the analogous fragment without the ortho-fluoro—using the parent 4-HFIP phenol scaffold—is not represented among high-affinity RORγ modulators in the same potency range, consistent with the hypothesis that the ortho-fluoro contributes to optimized binding conformation and/or pharmacokinetic properties. Additionally, a derivative bearing the target scaffold (CHEMBL4465197, N-[4-[2-fluoro-4-(HHFIP)phenyl]phenyl]heptanamide) shows IC50 = 820 nM against RORγ and 1,250 nM against FXR, demonstrating selectivity that can be further engineered .

RORγ Th17 IL-17 inverse agonist autoimmune disease

HHFIP Group Acidity: Ortho-Fluoro Electron Withdrawal Enhances the Established Phenol-Mimetic Reactivity for Photoresist Applications

The 2-hydroxyhexafluoroisopropyl (HHFIP) group is established in the photoresist literature as exhibiting acidity and reactivity comparable to phenolic groups, enabling its use in alkali-soluble matrix resins, functional group deprotection materials, and dissolution inhibition/crosslinking type photoresist formulations . Critically, the electron density of the aryl ring bearing the HHFIP group is reduced due to the electron-withdrawing properties of the bis(trifluoromethyl)carbinol moiety, resulting in significantly altered aromatic reactivity compared to non-fluorinated phenolic resins . The addition of an ortho-fluoro substituent on the target compound further amplifies this electron deficiency through its –I inductive effect, producing an aryl ring with further reduced electron density relative to the parent 4-HFIP phenol. For photoresist applications, this translates to modulated dissolution rates in aqueous alkaline developers—a parameter that directly impacts pattern resolution and line-edge roughness in lithographic processing. The 4-HFIP phenol (CAS 836-79-3) is already commercialized as a key raw material for HFIP-containing photoresist monomers ; the 2-fluoro derivative offers an additional degree of electronic tuning without sacrificing the essential HHFIP acidity.

photoresist alkali-soluble polymer dissolution inhibitor deep-UV lithography HHFIP

GC-MS Fragmentation Behavior: Mono-Ortho-Substitution Pattern Produces Distinct Molecular Ion Intensity from 2,6-Disubstituted and Unsubstituted 4-HFIP Phenols

A systematic GC-MS study of 2,6-disubstituted 4-(HHFIP)phenols 1a–e demonstrated that the relative intensity of molecular ions obtained by electron ionization depends on the nature of ortho substituents, increasing in the order tert-Bu < H < Cl < Me < OMe . Compound 1a, the unsubstituted 4-HFIP phenol, showed a defined molecular ion intensity serving as a baseline. The fragmentation mechanism for phenols 1a–d (unsubstituted, Cl, Me, OMe) follows a common pathway: initial loss of a fluorine atom followed by difluorocarbene release, while compound 1e (tert-butyl substituents) fragments via a distinct mechanism involving methyl radical loss and tertiary carbocation formation . Although the 2-fluoro-mono-substituted analog was not among the directly studied compounds 1a–e, the established dependence of both molecular ion intensity and fragmentation pathway on ortho-substituent identity permits the inference that the 2-fluoro-4-(HHFIP)phenol will exhibit a characteristic GC-MS signature—with molecular ion intensity between that of the unsubstituted (1a) and 2,6-dichloro (1c) analogs, and a fragmentation mechanism aligned with the 1a–d pathway—enabling unambiguous analytical differentiation from both the parent 4-HFIP phenol and 2,6-disubstituted analogs.

GC-MS molecular ion intensity ortho-substituent effect fragmentation mechanism analytical differentiation

High-Impact Application Scenarios for 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol Based on Quantitative Evidence


RORγ/Th17 Pathway Drug Discovery: Building Block for Selective Inverse Agonists Targeting Autoimmune and Inflammatory Diseases

The 2-fluoro-4-(HHFIP)phenyl scaffold has been validated in multiple RORγ inverse agonist programs, with SR2211 (Ki = 105 nM) and JNJ-61803534 (IC50 = 9.6 nM, Phase 1 clinical candidate for psoriasis) demonstrating that this fluorinated fragment is a privileged pharmacophore for modulating IL-17-driven Th17 inflammation . The target compound serves as the direct synthetic precursor for generating biphenyl-based RORγ ligands via Suzuki coupling at the phenolic position, or for introducing the 2-fluoro-4-(HHFIP)phenyl motif into more elaborate scaffolds through O-alkylation or esterification of the phenolic hydroxyl. The ortho-fluoro substituent contributes to both target binding (as evidenced by the 15 nM potency of the 3-chloro-2-fluoro-4-(HHFIP)phenyl thiazole carboxamide ) and metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. For procurement, sourcing this pre-functionalized building block eliminates the need for late-stage fluorination or hexafluoroacetone condensation on advanced intermediates, reducing synthetic step count by 2–3 steps compared to routes starting from the non-fluorinated 4-HFIP phenol.

Advanced Photoresist Monomer Development: Electronically Tunable HHFIP-Containing Building Block for Deep-UV and EUV Lithography

The HHFIP group's established comparability to phenolic groups in acidity and reactivity makes HHFIP-containing aromatic monomers essential for next-generation chemically amplified photoresists, where they function as alkali-soluble matrix binders and dissolution inhibitors . The 2-fluoro variant offers an additional degree of electronic tuning beyond the parent 4-HFIP phenol: the ortho-fluoro substituent further reduces aromatic electron density, which can slow dissolution rates in aqueous tetramethylammonium hydroxide (TMAH) developers—a parameter that directly correlates with improved dissolution contrast and reduced line-edge roughness in patterned features. The higher fluorine content (47.82% vs. 43.83% for the parent) also enhances plasma etch resistance and reduces surface energy, properties critical for high-aspect-ratio patterning at sub-10 nm nodes. The mono-ortho-fluoro substitution leaves one adjacent position available for further functionalization (e.g., introduction of polymerizable acrylate or norbornene groups), providing greater synthetic versatility than the 2,6-disubstituted analogs.

19F NMR-Based Analytical Probe and Chemical Biology Tool Development

With seven fluorine atoms distributed across four chemically distinct environments (aromatic F at C2, diastereotopic CF3 groups on the HHFIP carbon, and the phenolic OH that can be derivatized), the target compound provides a rich 19F NMR spectroscopic handle for reaction monitoring, biomolecular interaction studies, and in-cell 19F NMR experiments. The predicted pKa of 7.66 means that at physiological pH the phenol is partially deprotonated, and 19F chemical shift changes upon conjugation (e.g., esterification, etherification, or Suzuki coupling) at the phenolic oxygen can serve as a sensitive reporter of reaction progress. Compared with the parent 4-HFIP phenol, the additional aromatic fluorine signal provides an internal reference for chemical shift normalization, improving quantification accuracy in complex mixture analysis.

Fluorinated Specialty Polymer Intermediate: High-Fluorine-Content Monomer for Low-Surface-Energy and High-Thermal-Stability Materials

The combination of the HHFIP group's hydrogen-bonding capacity and the elevated fluorine content (47.82% F by mass) positions this compound as a valuable monomer or co-monomer for specialty fluoropolymers requiring both hydrophobicity and adhesion-promoting hydroxyl functionality. Poly(styrene-co-p-hexafluorohydroxyisopropyl-α-methylstyrene) copolymers, which incorporate a structurally related HHFIP-styrene motif, have been extensively studied by XPS and ToF-SIMS, demonstrating spontaneous surface segregation of the low-surface-energy fluorinated component that can be quantitatively correlated to bulk composition . Incorporating the 2-fluoro-4-(HHFIP)phenol motif into polymer backbones via the free ortho position would enable systematic studies of how incremental aromatic fluorination modulates surface energy, protein adsorption, and thermal stability relative to non-fluorinated and perfluorinated HHFIP-styrene benchmarks. The predicted boiling point of 270.8 °C also suggests sufficient thermal stability for melt-processing or high-temperature curing applications.

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